5-(3,5-Dichlorophenyl)pyridin-2-amine chemical properties
5-(3,5-Dichlorophenyl)pyridin-2-amine chemical properties
An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)pyridin-2-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(3,5-dichlorophenyl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental chemical and spectroscopic properties, outline a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and detail a self-validating analytical workflow for its characterization. The guide explores the compound's reactivity and its role as a versatile building block, with a particular focus on its potential in drug discovery, drawing from the established pharmacological importance of the 2-aminopyridine scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in pharmaceutical chemistry.[1] Its prevalence is due to the unique structural and electronic properties of the pyridine ring, which can enhance a molecule's pharmacological activity.[2] The nitrogen atom can form critical hydrogen bonds and serve as a bioisostere for other functional groups, often improving a drug's solubility and binding affinity to biological targets.[2] Consequently, compounds incorporating the 2-aminopyridine core have been successfully developed into a wide range of therapeutics, including anti-inflammatory agents like piroxicam, antibacterial drugs such as sulfapyridine, and antiviral medications.[1][3]
5-(3,5-Dichlorophenyl)pyridin-2-amine combines this potent pharmacophore with a 3,5-dichlorophenyl group. This substitution pattern is frequently encountered in molecules designed to be inhibitors of specific enzymes, such as protein kinases. The strategic placement of chlorine atoms can modulate electronic properties and provide key interactions within protein binding pockets. Research into structurally related (3,5-dichlorophenyl)pyridine molecules has identified them as potential inhibitors of furin, a proprotein convertase enzyme involved in the maturation of viral proteins, highlighting a promising avenue for antiviral therapies.[2] This guide serves to consolidate the core chemical knowledge of this compound, providing a foundation for its application in advanced research.
Physicochemical and Spectroscopic Properties
5-(3,5-Dichlorophenyl)pyridin-2-amine is a solid at room temperature, typically stored at -20°C to ensure long-term stability.[4] Its core properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1226595-66-9 | [2][4] |
| Molecular Formula | C₁₁H₈Cl₂N₂ | [4][5] |
| Molecular Weight | 239.1 g/mol | [4][5] |
| Monoisotopic Mass | 238.0119 Da | [2] |
| Storage Temperature | -20°C | [4] |
Spectroscopic Profile
A comprehensive analytical characterization is essential to confirm the structure and purity of 5-(3,5-Dichlorophenyl)pyridin-2-amine. The expected spectroscopic data are detailed below.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~7.0-8.5 ppm). Dichlorophenyl Protons: Two signals, a triplet and a doublet, in the aromatic region (~7.0-7.5 ppm). Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the unique chemical environments of the molecule. |
| FT-IR (cm⁻¹) | N-H Stretching: Two distinct bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.[2] Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.[2] C=C / C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region. C-Cl Stretching: Strong absorptions in the fingerprint region (< 1000 cm⁻¹). |
| HRMS (ESI-MS) | Molecular Ion: A high-resolution mass measurement confirming the elemental composition (C₁₁H₈Cl₂N₂), with the [M+H]⁺ ion expected at m/z ~239.0192.[2] Isotopic Pattern: A characteristic isotopic cluster for a molecule containing two chlorine atoms, with relative intensities for [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio.[2] |
Synthesis and Retrosynthetic Analysis
The construction of the biaryl linkage in 5-(3,5-Dichlorophenyl)pyridin-2-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction.
Retrosynthetic Strategy
A retrosynthetic analysis logically disconnects the molecule at the carbon-carbon bond between the pyridine and phenyl rings.[2] This approach identifies the two primary, commercially available precursors: a 5-halopyridin-2-amine and 3,5-dichlorophenylboronic acid. This disconnection forms the basis for a convergent synthesis using the Suzuki-Miyaura cross-coupling reaction.[2][6]
Recommended Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general and robust method for the synthesis of 5-(3,5-Dichlorophenyl)pyridin-2-amine. The use of a modern phosphine ligand like SPhos is recommended, as it is highly effective for coupling with less reactive aryl chlorides, though it also works exceptionally well for aryl bromides.[7]
Reagents & Equipment:
-
5-Bromo-2-aminopyridine (1.0 eq.)
-
3,5-Dichlorophenylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine, 3,5-dichlorophenylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) to the reaction flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 5-(3,5-Dichlorophenyl)pyridin-2-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is highly efficient at catalyzing the formation of C-C bonds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]
-
SPhos Ligand: This bulky, electron-rich phosphine ligand stabilizes the palladium center and promotes the often rate-limiting oxidative addition step, especially with less reactive aryl halides.[7]
-
Base (K₃PO₄): The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]
-
Dioxane/Water Solvent System: This solvent mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.[7] Degassing is critical to prevent oxidation and deactivation of the palladium catalyst.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow must be employed. This system is self-validating, where each step confirms the findings of the previous one.
Step-by-Step Protocol:
-
Thin Layer Chromatography (TLC): Initially, monitor the reaction and assess the purity of the final product. A single spot under UV visualization suggests a high degree of purity.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight and elemental composition. The observation of the correct high-resolution mass and the characteristic isotopic pattern for two chlorine atoms provides strong evidence of the target compound's formation.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the presence of key functional groups. The appearance of N-H stretches for the primary amine and characteristic aromatic C=C and C-Cl bands corroborates the structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to definitively elucidate the molecular structure. The correct number of signals, their chemical shifts, multiplicities, and integrations provide unambiguous confirmation of the compound's identity and high purity if no significant impurity signals are present.
Reactivity and Advanced Research Trajectories
5-(3,5-Dichlorophenyl)pyridin-2-amine is more than a final product; it is a versatile intermediate for further chemical exploration.
-
Reactivity: The molecule possesses two key reactive sites: the exocyclic primary amine (pyridin-2-amine) and the pyridine ring nitrogen. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and formation of Schiff bases, allowing for the introduction of diverse functional groups. The pyridine nitrogen is weakly basic and can be protonated or coordinated to metal centers.[8]
-
Building Block in Drug Discovery: This compound is an ideal starting point for library synthesis in drug discovery campaigns. Its established synthesis allows for the rapid generation of analogs by modifying either the pyridine or the phenyl ring precursors. The 2-aminopyridine scaffold is associated with a vast array of biological activities, including potential uses as antimicrobial, antiviral, and anti-inflammatory agents.[1][2]
-
Furin Inhibition: A significant area of investigation for this structural class is the development of furin inhibitors. Furin is a host cell enzyme that is exploited by numerous pathogens, including viruses like SARS-CoV-2, for the processing of their surface proteins, which is essential for infectivity. Molecules based on the (3,5-dichlorophenyl)pyridine scaffold have shown potent antiviral activity, making 5-(3,5-Dichlorophenyl)pyridin-2-amine a highly relevant starting point for the development of novel host-directed antiviral agents.[2]
-
Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, coordinating with transition metals to form complex structures. These metal complexes can possess unique catalytic or biological properties, opening avenues in materials science and medicinal inorganic chemistry.[2]
Conclusion
5-(3,5-Dichlorophenyl)pyridin-2-amine is a well-defined chemical entity with significant potential, primarily as an intermediate in the synthesis of pharmacologically active compounds. Its robust and scalable synthesis via Suzuki-Miyaura coupling, combined with a clear spectroscopic profile, makes it an accessible and reliable building block for research. The convergence of the biologically validated 2-aminopyridine scaffold and the electronically significant 3,5-dichlorophenyl moiety positions this compound as a valuable tool for medicinal chemists, particularly in the pursuit of novel enzyme inhibitors and antiviral agents.
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]
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Keogh, M., & Skeehan, A. (2013). The use of aminopyridines in neurological disorders. PubMed. [Link]
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Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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